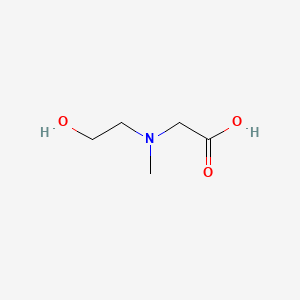

N-(2-hydroxyethyl)-N-methylglycine

Übersicht

Beschreibung

N-(2-hydroxyethyl)-N-methylglycine, also known as sarcosine, is a naturally occurring amino acid that is found in many foods and is also produced in the human body. It is an important component of the human diet and is used in a variety of biochemical processes. Sarcosine has been studied for its potential therapeutic effects in a variety of clinical settings, including cancer, depression, and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

Flotation Performance Enhancer

N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a derivative of N-(2-hydroxyethyl)-N-methylglycine, has been synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The adsorption mechanisms between LPDC and two mineral surfaces were investigated, and it was found that LPDC exhibited excellent flotation performance .

CO2 Capture

The cyclic diamine N-(2-Hydroxyethyl) piperazine (HEPZ), another derivative of N-(2-hydroxyethyl)-N-methylglycine, has been studied for its potential in capturing CO2 . It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator added in the mixed amine system to capture CO2 .

Synthesis of Heterocyclic Compounds

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, a compound with a structure similar to N-(2-hydroxyethyl)-N-methylglycine, finds extensive applications in scientific research . As a reagent, it plays a role in the synthesis of heterocyclic compounds .

Wirkmechanismus

Mode of Action

It is suggested that it may act as a plasticizer and swelling agent, forming hydrogen bond interactions with other compounds . This interaction could potentially alter the properties of the target, leading to changes in its function .

Biochemical Pathways

It has been suggested that it may have a role in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts

Pharmacokinetics

Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .

Result of Action

It has been suggested that it may have anti-inflammatory effects

Action Environment

The action environment of N-(2-hydroxyethyl)-N-methylglycine is likely to be influenced by a variety of factors. For example, it has been suggested that it can act as a plasticizer and swelling agent, which could potentially be influenced by environmental conditions such as temperature and humidity

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYWPPQQCQRHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466030 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26294-19-9 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

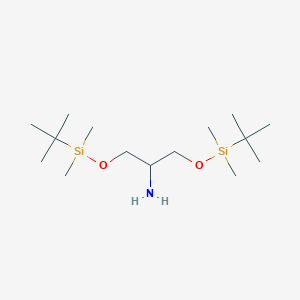

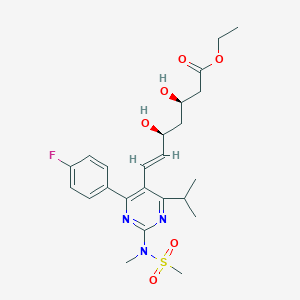

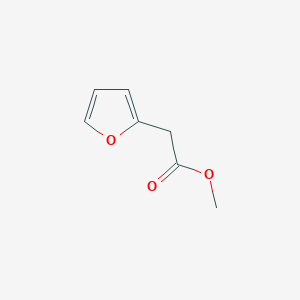

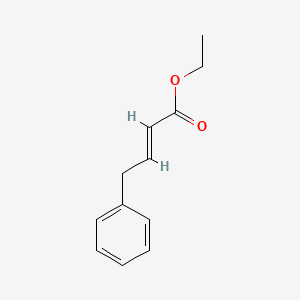

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?

A1: N-(2-hydroxyethyl)-N-methylglycine acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)